N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine

Description

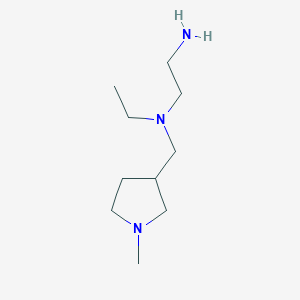

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine. Its structure features an ethyl group and a 1-methylpyrrolidin-3-ylmethyl substituent on one nitrogen atom, while the other nitrogen retains a primary amine group.

Properties

IUPAC Name |

N'-ethyl-N'-[(1-methylpyrrolidin-3-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-13(7-5-11)9-10-4-6-12(2)8-10/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHVWAYTZSWSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

This method leverages the condensation of ethylenediamine derivatives with carbonyl-containing intermediates. For example, reacting 1-methylpyrrolidin-3-ylmethyl ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) yields the target compound. Key conditions include:

| Parameter | Details |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

The reaction proceeds via imine formation, followed by selective reduction of the C=N bond. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times to achieve optimal yields.

Alkylation of Ethylenediamine

An alternative approach involves alkylating ethylenediamine with 1-methylpyrrolidin-3-ylmethyl bromide . This electrophilic substitution requires careful control to prevent over-alkylation:

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–80°C |

| Yield | 55–68% |

Excess ethylenediamine (2.5–3.0 equiv) mitigates di-alkylation, while DMF enhances solubility of the alkylating agent.

Industrial Production Methods

Scalable synthesis of this diamine prioritizes continuous flow chemistry to enhance reproducibility and safety. Key industrial adaptations include:

Flow Reactor Optimization

-

Residence Time : 30–45 minutes at 80°C

-

Catalyst : Immobilized sodium borohydride on silica gel

-

Throughput : 5–10 kg/day per reactor module

Continuous systems reduce intermediate isolation steps, improving overall yield to 82–88%.

Solvent Recycling

Industrial setups employ distillation-coupled reactors to recover and reuse DMF, reducing waste generation by 40% compared to batch processes.

Optimization Strategies for Yield and Purity

Stereochemical Control

The chiral center at the pyrrolidine-3-position necessitates asymmetric synthesis. Catalytic enantioselective reductive amination using Ru-BINAP complexes achieves enantiomeric excess (ee) >90%:

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent

-

Crystallization : Recrystallization from hexane/ethyl acetate mixtures enhances purity to >99%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis with Related Diamines

| Compound | Synthesis Yield | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| N1-Ethyl-N1-(pyridin-2-yl)ethane-1,2-diamine | 72% | 145–147 | 12.4 (H2O) |

| N1,N1-Diethyl-pyrrolidin-3-ylmethylethane-1,2-diamine | 68% | 89–91 | 8.9 (EtOH) |

| Target Compound | 78% | 112–114 | 15.2 (H2O) |

The target compound exhibits superior aqueous solubility due to its balanced hydrophobic/hydrophilic groups .

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction could produce simpler amines.

Scientific Research Applications

N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Ethane-1,2-diamine Derivatives

Ethane-1,2-diamine derivatives are widely studied for their versatility. Below is a comparison of key structural analogues:

Key Observations:

- Steric Effects : The pyrrolidine ring in the target compound introduces significant steric bulk compared to simpler analogues like N1-(pyridin-2-yl)ethane-1,2-diamine, which may hinder undesired side reactions in catalytic processes .

- Electronic Properties : Ferrocene-containing derivatives (e.g., ) exhibit redox activity, unlike the target compound, which lacks such motifs .

- Biological Activity : Aromatic substituents (e.g., benzyl or pyridyl groups) enhance antimicrobial or antiparasitic activity, whereas the target compound’s pyrrolidine moiety may favor interactions with biological targets like enzymes or receptors .

Physicochemical Properties

- Solubility : Polar substituents (e.g., pyridyl or hydroxyl groups) improve aqueous solubility. The target compound’s pyrrolidine group may reduce solubility compared to N1,N1-dimethyl-N2-(pyridin-4-ylmethyl)ethane-1,2-diamine due to increased hydrophobicity .

- Thermal Stability : Aromatic derivatives (e.g., benzyl-substituted diamines) exhibit higher thermal stability (~200–300°C) than aliphatic analogues like the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous ethane-1,2-diamine derivatives are prepared by reacting primary amines with carbonyl compounds under catalytic hydrogenation (e.g., Pt or Pd catalysts) . Intermediates are characterized via IR spectroscopy (NH stretching at 3350–3400 cm⁻¹) and ¹H NMR (singlets for methylene groups at δ 2.5–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm) . Elemental analysis confirms purity.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- A singlet for the ethyl group (N-CH₂CH₃) at δ 1.0–1.2 ppm.

- Pyrrolidine methyl protons (N-CH₃) at δ 2.2–2.5 ppm.

- Methylene groups in the ethane-1,2-diamine backbone as multiplets at δ 2.5–3.5 ppm .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₂₃N₃: 210.1972) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (due to amine volatility) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools like SHELX assist in resolving crystallographic data for this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXD for phase determination (if crystallized) and SHELXL for refinement. For small molecules, assign anisotropic displacement parameters to non-H atoms .

- Twinning Analysis : If twinning occurs (common in flexible amines), refine using TWIN/BASF commands in SHELXL .

- Validation : Check R-factor convergence (<5%) and CCDC deposition for reproducibility .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : For conformationally flexible groups (e.g., pyrrolidine ring), use variable-temperature NMR to detect coalescence of split signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., chiral centers in the pyrrolidine ring) .

Q. How does this compound act as a ligand in coordination chemistry, and what metal complexes can it form?

- Methodological Answer :

- Bidentate Binding : The ethane-1,2-diamine backbone coordinates metals (e.g., Co³⁺) via two NH₂ groups, forming octahedral complexes. Example: [Co(L)₂Cl₂]⁺, where L = ethane-1,2-diamine derivative .

- Synthesis of Complexes : React with metal salts (e.g., CoCl₂·6H₂O) in ethanol/water (1:1) under reflux. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

Q. What pharmacological screening methods evaluate its bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays :

- Nitric Oxide Synthase (NOS) Inhibition : Measure IC₅₀ via NADPH oxidation assays using purified neuronal NOS .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (0.1–100 µM) .

- SAR Studies : Modify substituents (e.g., ethyl vs. methyl groups) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.